4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene is a chemical compound with the molecular formula C9H7BrFNO and a molecular weight of 244.06 g/mol
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene involves several steps. One common method includes the reaction of 4-bromo-2-fluoroaniline with phosgene to form the corresponding isocyanate . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the isocyanate group.
Chemical Reactions Analysis
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or carbonyl derivatives, and reduction reactions can convert it to amines or alcohols.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols . This reactivity allows the compound to modify proteins and other biomolecules, making it useful in biochemical studies and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
4-Bromo-2-fluoro-1-(2-isocyanatoethyl)benzene can be compared with other similar compounds such as:
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: This compound has a methoxyethoxy group instead of an isocyanate group, which affects its reactivity and applications.
4-Bromo-2-fluoro-1-iodobenzene: This compound contains an iodine atom instead of an isocyanate group, making it useful in different types of chemical reactions and applications.
The uniqueness of this compound lies in its reactive isocyanate group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(2-isocyanatoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBICGUUADFYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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